REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:4]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[NH:6][CH:7]=1)=[CH2:2].[CH2:12](O)C>[Pd]>[CH3:8][CH2:5][CH2:4][CH:3]([CH3:7])[CH3:1].[C:8]([O:10][CH2:11][CH3:12])(=[O:9])[CH3:5].[CH2:1]([C:3]1[CH:4]=[C:5]([C:8]([O:10][CH3:11])=[O:9])[NH:6][CH:7]=1)[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
C(=C)C=1C=C(NC1)C(=O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charge to a 500 mL Parr bottle
|
Type
|
CUSTOM
|
Details
|
Hydrogenate at 206.8 kPa for 3 h to give complete conversion by LC-MS
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
Filter through celite
|
Type
|
CUSTOM
|
Details
|
evaporate
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C)C.C(C)(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(NC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |